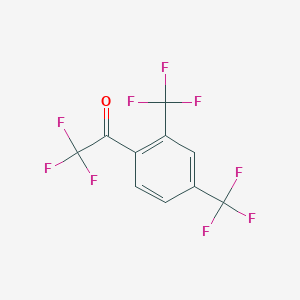![molecular formula C10H8Cl2N4 B14776048 9-(Bicyclo[1.1.1]Pentan-1-yl)-2,6-dichloro-9H-purine](/img/structure/B14776048.png)
9-(Bicyclo[1.1.1]Pentan-1-yl)-2,6-dichloro-9H-purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(Bicyclo[1.1.1]Pentan-1-yl)-2,6-dichloro-9H-purine is a compound that combines the unique bicyclo[1.1.1]pentane structure with a purine base. The bicyclo[1.1.1]pentane moiety is known for its rigidity and three-dimensional structure, which can impart unique properties to the compound. The purine base is a fundamental structure in many biological molecules, including DNA and RNA.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Bicyclo[111]Pentan-1-yl)-2,6-dichloro-9H-purine typically involves the construction of the bicyclo[11One common method for constructing the bicyclo[1.1.1]pentane core is through the photochemical addition of propellane to diacetyl, followed by a haloform reaction to yield bicyclo[1.1.1]pentane-1,3-dicarboxylic acid . This intermediate can then be further functionalized to introduce the purine base.
Industrial Production Methods
Industrial production of bicyclo[1.1.1]pentane derivatives often involves scalable photochemical reactions. For example, the photochemical addition of propellane to diacetyl can be performed on a kilogram scale within a single day . This method allows for the efficient production of bicyclo[1.1.1]pentane derivatives, which can then be further modified to introduce various functional groups, including purine bases.
Análisis De Reacciones Químicas
Types of Reactions
9-(Bicyclo[1.1.1]Pentan-1-yl)-2,6-dichloro-9H-purine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the purine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The bicyclo[1.1.1]pentane core can undergo oxidation and reduction reactions, although these are less common due to the stability of the core structure.
Addition Reactions: The bicyclo[1.1.1]pentane core can participate in addition reactions, particularly with radicals.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chlorine atoms on the purine ring can yield various substituted purines, while oxidation or reduction of the bicyclo[1.1.1]pentane core can yield different functionalized derivatives.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 9-(Bicyclo[1.1.1]Pentan-1-yl)-2,6-dichloro-9H-purine depends on its specific application. In biological systems, the purine base can interact with enzymes and other proteins, potentially inhibiting their activity or altering their function . The bicyclo[1.1.1]pentane core can also influence the compound’s interactions with biological molecules by increasing its rigidity and three-dimensionality .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[1.1.1]pentane Derivatives: Other compounds containing the bicyclo[1.1.1]pentane core, such as bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.
Purine Derivatives: Other purine-based compounds, such as adenine and guanine, which are fundamental components of DNA and RNA.
Uniqueness
9-(Bicyclo[1.1.1]Pentan-1-yl)-2,6-dichloro-9H-purine is unique due to the combination of the bicyclo[1.1.1]pentane core and the purine base. This combination imparts unique properties to the compound, such as increased rigidity and three-dimensionality, which can enhance its interactions with biological molecules and improve its stability and bioavailability .
Propiedades
Fórmula molecular |
C10H8Cl2N4 |
|---|---|
Peso molecular |
255.10 g/mol |
Nombre IUPAC |
9-(1-bicyclo[1.1.1]pentanyl)-2,6-dichloropurine |
InChI |
InChI=1S/C10H8Cl2N4/c11-7-6-8(15-9(12)14-7)16(4-13-6)10-1-5(2-10)3-10/h4-5H,1-3H2 |
Clave InChI |
TXGTYLLMZREUGR-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC1(C2)N3C=NC4=C3N=C(N=C4Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![[(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] octanoate](/img/structure/B14775996.png)

![(3Z)-3-{[3,5-dimethyl-4-(pyrrolidine-1-carbonyl)-1H-pyrrol-2-yl]methylidene}-5-fluoro-2,3-dihydro-1H-indol-2-one](/img/structure/B14776015.png)

![3-[7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid](/img/structure/B14776026.png)
![4-[(2-Methylpropan-2-yl)oxy]-4-oxo-2-[4-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B14776032.png)
![Ethyl 6-amino-4'-chloro-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14776036.png)
